molecular formula C8H10ClN B079778 2-(2-Chlorophenyl)ethylamine CAS No. 13078-80-3

2-(2-Chlorophenyl)ethylamine

Cat. No. B079778
CAS RN: 13078-80-3
M. Wt: 155.62 g/mol
InChI Key: RZBOMSOHMOVUES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(2-Chlorophenyl)ethylamine has been explored in several studies. For example, de Costa et al. (1992) synthesized and characterized a novel class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which showed promise as sigma receptor ligands (de Costa, Radesca, Di Paolo, & Bowen, 1992).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been analyzed in various studies. For instance, Ramazani et al. (2019) conducted a single crystal X-ray structural analysis of two polymorphs of a related compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).

Chemical Reactions and Properties

The compound has been involved in various chemical reactions and studied for its properties. For example, de Costa et al. (1994) explored the synthesis and evaluation of related polyamines at sigma-1 and sigma-2 receptor subtypes (de Costa, He, Dominguez, Cutts, Williams, & Bowen, 1994).

Physical Properties Analysis

Studies such as those by Achutha et al. (2017) have characterized similar compounds' physical properties, including crystal and molecular structure through X-ray diffraction (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kumar Kariyappa, 2017).

Chemical Properties Analysis

The chemical properties of this compound derivatives have also been a subject of interest. For example, Johnson et al. (2006) conducted a study on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, providing insights into its chemical behavior (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).

Scientific Research Applications

  • Antitrypanosomal Activity : Thiazol-2-ethylamine, related to 2-(2-Chlorophenyl)ethylamine, is reported to have significant antitrypanosomal activity, which is useful in treating sleeping sickness. QSAR models suggest that molecular fingerprints like N-piperidinyl and 2-fluorophenyl functions enhance this activity (Amin et al., 2017).

  • Enzymatic Resolution for Herbicide Synthesis : The kinetic resolution of 1-(4-chlorophenyl)ethylamine using Novozym 435, a commercial lipase, has been studied for the synthesis of a novel triazolopyrimidine herbicide (Zhang et al., 2018).

  • Sigma Receptor Ligand Synthesis : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, structurally related to this compound, has been identified as a potent sigma receptor ligand. This finding is significant for understanding the functional role of sigma receptors and developing therapeutic agents (de Costa et al., 1992).

  • Enzymatic Kinetic Resolution in Organic Chemistry : The enzymatic kinetic resolution of (R)-1-(2-Naphthyl)ethylamine, related to this compound, demonstrates its importance in organic synthesis processes (Fu et al., 2012).

  • SPECT Imaging Agents Development : Derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine have been synthesized for potential use in Single Photon Emission Computed Tomography (SPECT) imaging, targeting sigma-1 and sigma-2 binding sites (He et al., 1993).

  • Anticancer Activity : Gold(I) complexes of 2-(diphenylphosphanyl)ethylamine, a compound related to this compound, have shown significant in vitro cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Sulaiman et al., 2016).

  • Urotensin-II Receptor Agonism : 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, structurally similar to this compound, has been identified as a nonpeptide agonist of the urotensin-II receptor, which is a potential drug lead (Croston et al., 2002).

  • Antidepressant Activity : Studies on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have indicated their potential for antidepressant activity, highlighting the relevance of similar structures in pharmaceutical research (Yardley et al., 1990).

  • Electrochemical Synthesis of N-Substituted 1-Aminoindoles : Electrogenerated N-substituted 2-(ortho-nitrosophenyl)ethylamines have been used in the synthesis of 1-aminoindoles, demonstrating the utility of similar structures in electrochemical methodologies (Frontana-Uribe et al., 1999).

  • Selective Sigma-2 Receptor Ligands : Polyamines based on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine have shown significant binding characteristics at sigma-1 and sigma-2 receptor subtypes, which is important for developing selective ligands for these receptors (de Costa et al., 1994).

Safety and Hazards

2-(2-Chlorophenyl)ethylamine is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Mechanism of Action

Target of Action

The primary target of 2-(2-Chlorophenyl)ethylamine is monoamine oxidase B . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. They play a crucial role in the regulation of mood and behavior.

Mode of Action

This compound interacts with monoamine oxidase B as a substrate . It binds to the enzyme’s active site, where it undergoes oxidation. This interaction can lead to the inactivation of the enzyme .

properties

IUPAC Name

2-(2-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBOMSOHMOVUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156741
Record name 2-Chloro-2-phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13078-80-3
Record name 2-(2-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-2-phenethylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-2-phenethylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.696
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-CHLOROPHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS4BM7QJE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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